molecular formula C31H30O14 B161973 3''-Demethylchartreusin CAS No. 128229-64-1

3''-Demethylchartreusin

Cat. No. B161973
M. Wt: 626.6 g/mol
InChI Key: YEHWMDOPGZMLDO-LGBQEXNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3''-Demethylchartreusin is a natural product that has been isolated from the fermentation broth of Streptomyces chartreusis. It belongs to the anthracycline family of antibiotics and has shown promising results in scientific research applications.

Mechanism Of Action

The mechanism of action of 3''-Demethylchartreusin involves the inhibition of topoisomerase II, which is an enzyme essential for DNA replication and cell division. The drug intercalates into the DNA double helix, causing DNA damage and subsequent cell death. It also induces apoptosis, which is a programmed cell death mechanism that is triggered in response to DNA damage.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3''-Demethylchartreusin include the induction of DNA damage, cell cycle arrest, and apoptosis. It also exhibits anti-angiogenic properties, which means that it inhibits the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, it has been shown to enhance the immune response against cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3''-Demethylchartreusin in lab experiments is its potent anticancer properties. It has shown promising results in vitro and in vivo, making it a potential candidate for further preclinical and clinical studies. However, one of the limitations of using 3''-Demethylchartreusin is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3''-Demethylchartreusin. One of the areas of interest is the development of novel analogs with improved pharmacological properties. Another direction is the investigation of its potential as a combination therapy with other anticancer drugs. Additionally, the exploration of its antibacterial and antifungal activities could lead to the development of new antibiotics. Finally, the study of its immune-modulatory effects could have implications for the treatment of autoimmune diseases.
Conclusion:
In conclusion, 3''-Demethylchartreusin is a natural product with potent anticancer, antibacterial, and antifungal properties. Its mechanism of action involves the inhibition of topoisomerase II and the induction of DNA damage and apoptosis. Despite its limitations, it has shown promising results in scientific research applications and has several future directions for further investigation.

Synthesis Methods

The synthesis of 3''-Demethylchartreusin involves the isolation of Streptomyces chartreusis from soil samples. The fermentation broth is then extracted with organic solvents, and the resulting crude extract is purified using various chromatographic techniques. The final product is obtained in the form of a red crystalline powder.

Scientific Research Applications

3''-Demethylchartreusin has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits potent cytotoxicity against multidrug-resistant cancer cells. In addition to its anticancer properties, 3''-Demethylchartreusin has also been shown to possess antibacterial and antifungal activities.

properties

CAS RN

128229-64-1

Product Name

3''-Demethylchartreusin

Molecular Formula

C31H30O14

Molecular Weight

626.6 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione

InChI

InChI=1S/C31H30O14/c1-9-7-8-14-17-15(9)28(38)44-26-16-12(22(34)19(18(17)26)29(39)42-14)5-4-6-13(16)43-31-27(24(36)21(33)11(3)41-31)45-30-25(37)23(35)20(32)10(2)40-30/h4-8,10-11,20-21,23-25,27,30-37H,1-3H3/t10-,11-,20+,21+,23+,24+,25-,27-,30-,31+/m1/s1

InChI Key

YEHWMDOPGZMLDO-LGBQEXNSSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)C)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)C)O)O)O)O)O

Other CAS RN

128229-64-1

synonyms

3''-demethylchartreusin

Origin of Product

United States

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